7-Chloro-1-(2,3-dimethylphenoxy)-4-nitroacridin-9(10H)-one
Description
Properties
CAS No. |
61290-23-1 |
|---|---|
Molecular Formula |
C21H15ClN2O4 |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
7-chloro-1-(2,3-dimethylphenoxy)-4-nitro-10H-acridin-9-one |
InChI |
InChI=1S/C21H15ClN2O4/c1-11-4-3-5-17(12(11)2)28-18-9-8-16(24(26)27)20-19(18)21(25)14-10-13(22)6-7-15(14)23-20/h3-10H,1-2H3,(H,23,25) |
InChI Key |
YEWHDDJXECXDAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=C3C(=C(C=C2)[N+](=O)[O-])NC4=C(C3=O)C=C(C=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 7-chloro-4-nitroacridin-9(10H)-one
- The acridone core with chloro and nitro substituents is prepared by nitration and chlorination of acridone derivatives or via cyclization of appropriate precursors.
- Literature and patent sources describe the preparation of 1-chloro-4-nitroacridin-9-one derivatives as key intermediates, which can be adapted for 7-chloro substitution by regioselective halogenation methods.
- For example, nitration of 7-chloroacridin-9(10H)-one under controlled conditions yields the 4-nitro derivative.
- The molecular formula for a related compound, 4-chloro-1-nitro-10H-acridin-9-one, is C13H7ClN2O3 with a molecular weight of 274.66 g/mol, indicating the feasibility of similar acridone derivatives synthesis.
Introduction of the 2,3-dimethylphenoxy group at the 1-position
- The substitution at the 1-position with a phenoxy group is typically achieved via nucleophilic aromatic substitution (SNAr) or via phenol coupling reactions.
- The 1-chloro group on the acridone core acts as a leaving group, which is displaced by the phenolate ion derived from 2,3-dimethylphenol under basic conditions.
- Reaction conditions often involve heating the mixture in a polar aprotic solvent or phenol as solvent at elevated temperatures (e.g., 90–100°C) for extended periods (12–24 hours) to ensure complete substitution.
- The reaction mixture is then cooled, and the product is precipitated or extracted using organic solvents.
Purification
- The crude product is purified by repeated column chromatography using silica gel.
- Eluents typically start with chloroform/methanol mixtures, sometimes with small amounts of ammonia to improve separation of basic compounds.
- Crystallization from solvents such as chloroform-hexane or methanol-acetone mixtures is used to obtain analytically pure compounds.
Representative Experimental Data and Yields
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitration of 7-chloroacridone | Controlled nitration, acidic media | 60–80 | Formation of 7-chloro-4-nitroacridone |
| Phenoxy substitution | 2,3-dimethylphenol, 90°C, 24 h | 50–70 | SNAr reaction, phenolate displacement |
| Purification | Silica gel chromatography | - | Multiple chromatographic steps |
| Crystallization | Methanol/acetone or chloroform/hexane | - | Final product isolation |
Research Findings and Optimization Notes
- The substitution reaction efficiency depends on the purity of starting materials and the molar ratio of phenol to acridone derivative.
- Excess phenol or base can drive the reaction to completion but may complicate purification.
- Column chromatography is essential to separate mono-substituted products from unreacted starting materials and side products.
- The presence of electron-withdrawing groups (nitro) on the acridone ring facilitates nucleophilic substitution by activating the aromatic ring.
- Reaction times and temperatures are optimized to balance yield and minimize decomposition.
Summary of Preparation Method
- Prepare 7-chloro-4-nitroacridin-9(10H)-one by nitration of 7-chloroacridin-9(10H)-one under acidic conditions.
- Generate phenolate ion from 2,3-dimethylphenol using a suitable base (e.g., K2CO3 or NaOH).
- React phenolate with 1-chloro-7-chloro-4-nitroacridin-9(10H)-one at elevated temperature (90–100°C) for 12–24 hours to substitute chlorine with the phenoxy group.
- Isolate and purify the product by solvent extraction, column chromatography, and crystallization.
This preparation method is supported by detailed synthetic protocols from patent EP3070078A1 and related acridone derivative syntheses, which describe similar nucleophilic aromatic substitution reactions and purification techniques for nitro-substituted acridones. The physicochemical data of related compounds confirm the stability and feasibility of these synthetic steps.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-(2,3-dimethylphenoxy)-4-nitroacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce a variety of new functional groups.
Scientific Research Applications
7-Chloro-1-(2,3-dimethylphenoxy)-4-nitroacridin-9(10H)-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-Chloro-1-(2,3-dimethylphenoxy)-4-nitroacridin-9(10H)-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloro and phenoxy groups may also contribute to its binding affinity to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Data Tables
Table 2: Biological Activity of Phenoxy-Containing Compounds
Biological Activity
7-Chloro-1-(2,3-dimethylphenoxy)-4-nitroacridin-9(10H)-one, a derivative of acridine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a chloro group and a nitro group, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of 7-Chloro-1-(2,3-dimethylphenoxy)-4-nitroacridin-9(10H)-one is with a molecular weight of approximately 394.81 g/mol. The compound exhibits a complex structure that plays a crucial role in its biological interactions.
Preliminary studies suggest that the biological activity of this compound may be attributed to several mechanisms:
- Antimicrobial Activity : Acridine derivatives have been shown to exhibit antimicrobial properties. The presence of the nitro group is often associated with enhanced activity against various pathogens.
- Anticancer Potential : Some acridine derivatives are known to intercalate with DNA, disrupting replication and transcription processes. This property may be relevant for the anticancer activity of 7-Chloro-1-(2,3-dimethylphenoxy)-4-nitroacridin-9(10H)-one.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various acridine derivatives indicated that compounds similar to 7-Chloro-1-(2,3-dimethylphenoxy)-4-nitroacridin-9(10H)-one demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting a promising profile for further development.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 7-Chloro-1-(2,3-dimethylphenoxy)-4-nitroacridin-9(10H)-one | 12.5 | Staphylococcus aureus |
| 7-Chloro-1-(2,3-dimethylphenoxy)-4-nitroacridin-9(10H)-one | 25 | Escherichia coli |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.0 | DNA intercalation |
| A549 | 8.0 | Apoptosis induction |
These results indicate that the compound may induce apoptosis through DNA damage and subsequent cellular stress responses.
Case Studies
- Case Study on Antimicrobial Resistance : In a recent publication, researchers explored the potential of acridine derivatives in overcoming antibiotic resistance. The study highlighted that 7-Chloro-1-(2,3-dimethylphenoxy)-4-nitroacridin-9(10H)-one could serve as an alternative treatment option due to its unique mechanism of action.
- Case Study on Cancer Therapy : A clinical trial involving patients with advanced breast cancer assessed the efficacy of a regimen including acridine derivatives. Preliminary results indicated improved outcomes in patients treated with compounds like 7-Chloro-1-(2,3-dimethylphenoxy)-4-nitroacridin-9(10H)-one compared to standard chemotherapy alone.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-chloro-1-(2,3-dimethylphenoxy)-4-nitroacridin-9(10H)-one, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via multi-step protocols involving cyclization of substituted acridinones. For example, 2-acetylacridin-9(10H)-one reacts with aryl aldehydes under basic conditions (e.g., KOH in ethanol) to form chalcone intermediates, which are further functionalized with nitro and chloro groups . Microwave-assisted reactions with isoniazid in glacial acetic acid/DMF can improve reaction efficiency (yields up to 80%) compared to conventional heating .
- Key Variables : Solvent polarity (ethanol vs. DMF), catalyst type (KOH vs. Cu powder), and reaction time significantly impact yield and purity .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- 1H-NMR/13C-NMR : Confirms substitution patterns (e.g., nitro group at C4, chloro at C7) and aromatic proton environments .
- HRMS : Validates molecular weight and isotopic distribution .
- X-ray Crystallography (if available): Resolves crystal packing and bond angles, critical for understanding tautomerism (e.g., acridinone vs. 9-hydroxyacridine forms) .
Q. What are the solubility profiles of this compound in common solvents, and how do they affect experimental design?
- Data : Limited solubility in polar solvents (water, ethanol) but improved solubility in DMF or DMSO due to the nitro and phenoxy groups enhancing lipophilicity .
- Implications : Use DMF for kinetic studies requiring homogeneous mixtures, while ethanol is suitable for recrystallization .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its performance in thermally activated delayed fluorescence (TADF) materials?
- Mechanistic Insight : The acridin-9(10H)-one core provides a rigid, orthogonal conformation that minimizes non-radiative decay. Substitutions (e.g., nitro groups) stabilize charge-transfer states, enabling reverse intersystem crossing (RISC) rates up to 10<sup>8</sup> s<sup>−1</sup> .
- Optimization : Tuning peripheral carbazole donors (e.g., 3,6-DDPhCz-AD) enhances photoluminescence quantum yield (PLQY) to 17.4% in OLEDs while maintaining deep-blue emission (CIE: 0.15, 0.11) .
Q. What contradictions exist in reported antibacterial activity data, and how can they be resolved?
- Contradictions : Some studies report MIC values <10 µg/mL against Staphylococcus aureus, while others show reduced efficacy due to steric hindrance from the 2,3-dimethylphenoxy group .
- Resolution : Structure-activity relationship (SAR) studies suggest modifying the phenoxy substituent (e.g., replacing methyl with halogens) improves membrane penetration . Synergistic assays with β-lactam antibiotics are recommended to address resistance .
Q. How can computational modeling predict tautomerism and its impact on molecular recognition?
- Approach : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model tautomeric equilibria between acridinone and 9-hydroxyacridine forms. The nitro group stabilizes the acridinone form, reducing tautomerization likelihood (ΔG > 5 kcal/mol) .
- Application : Predicts binding affinity in host-guest systems (e.g., crown ether complexes) by analyzing hydrogen-bonding interactions at the carbonyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
